molecular formula C17H22FN3O4 B2369397 Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1234788-30-7

Methyl 4-((2-((4-fluorobenzyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2369397
CAS No.: 1234788-30-7
M. Wt: 351.378
InChI Key: GYBBLYFLGHTEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of piperidone, which is a class of chemical compounds sharing the piperidine skeleton . Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, etc . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Piperidones, in general, can undergo a variety of reactions due to the presence of the carbonyl group and the nitrogen atom in the ring .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

The compound has been explored in the context of organic synthesis, particularly in the palladium-catalyzed C-H functionalization methodology. This approach is significant in medicinal chemistry for synthesizing oxindole derivatives, which are pivotal in drug development due to their potential biological activities, including acting as enzyme inhibitors (Magano et al., 2014). Oxindoles and related structures are prevalent in compounds with neuroprotective, anti-inflammatory, and anticancer properties.

Anticancer Research

Aurora kinase inhibitors are crucial in cancer therapy, targeting the enzymatic activity involved in cell proliferation. The compound's structural motif is seen in the development of novel inhibitors that may offer therapeutic strategies against various cancers (ロバート ヘンリー,ジェームズ, 2006).

Neuropharmacology

In neuropharmacology, derivatives of the compound have been investigated for their role as NMDA receptor antagonists, particularly targeting the GluN2B subunit. This research is foundational in developing treatments for neuropsychiatric disorders such as major depressive disorder, showcasing the compound's potential in creating therapeutics with specific receptor selectivity and favorable pharmacokinetic profiles (Garner et al., 2015).

Enantioselective Synthesis

The compound's framework is also instrumental in enantioselective synthesis, enabling the creation of chiral molecules with defined stereochemistry. Such synthetic strategies are essential for developing drugs with specific biological activities and reduced side effects, highlighting the compound's significance in generating biologically active chiral compounds (Wang et al., 2018).

Antimicrobial and Antifolate Research

Further applications include its role in synthesizing antimicrobial and antifolate agents, indicating its importance in combating infectious diseases and conditions related to folate metabolism dysfunction. This aspect underscores the compound's versatility in contributing to the development of novel therapeutic agents with broad-spectrum antimicrobial activity (Robson et al., 1997).

Properties

IUPAC Name

methyl 4-[[[2-[(4-fluorophenyl)methylamino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O4/c1-25-17(24)21-8-6-13(7-9-21)11-20-16(23)15(22)19-10-12-2-4-14(18)5-3-12/h2-5,13H,6-11H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBBLYFLGHTEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.